molecular formula C9H9Cl2NO3 B1620986 Ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate CAS No. 70149-51-8

Ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate

Cat. No. B1620986
CAS RN: 70149-51-8
M. Wt: 250.08 g/mol
InChI Key: WEFJPWOOBWCWLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate is a heterocyclic organic compound . Its molecular formula is C9H9Cl2NO3 and it has a molecular weight of 250.08 . The IUPAC name for this compound is Ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate .


Molecular Structure Analysis

The structure of Ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains two chlorine atoms and an ethyl acetate group .


Physical And Chemical Properties Analysis

Ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate has a melting point of 209 °C . It has a molecular weight of 250.08 and its molecular formula is C9H9Cl2NO3 .

properties

IUPAC Name

ethyl 2-(3,5-dichloro-4-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-2-15-8(13)5-12-3-6(10)9(14)7(11)4-12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJPWOOBWCWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381897
Record name ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate

CAS RN

70149-51-8
Record name ethyl 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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